molecular formula C10H13N B13113436 3-Isopropyl-4-vinylpyridine

3-Isopropyl-4-vinylpyridine

Cat. No.: B13113436
M. Wt: 147.22 g/mol
InChI Key: BYRLNOCIDCLSJQ-UHFFFAOYSA-N
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Description

3-Isopropyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyridine nitrogen, allowing for nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the vinyl group.

    Substitution: The vinyl group in this compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated pyridine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

3-Isopropyl-4-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as conductivity or thermal stability.

    Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-vinylpyridine involves its interaction with various molecular targets, primarily through its vinyl and pyridine functional groups. The vinyl group can undergo polymerization reactions, while the pyridine ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications in polymer chemistry and coordination chemistry.

Comparison with Similar Compounds

    4-Vinylpyridine: Similar in structure but lacks the isopropyl group, making it less hydrophobic.

    2-Vinylpyridine: The vinyl group is attached to the second position of the pyridine ring, resulting in different reactivity and properties.

    3-Isopropylpyridine: Lacks the vinyl group, limiting its applications in polymerization reactions.

Uniqueness: 3-Isopropyl-4-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties. The isopropyl group increases the hydrophobicity of the compound, while the vinyl group allows for polymerization, making it versatile for various applications.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-ethenyl-3-propan-2-ylpyridine

InChI

InChI=1S/C10H13N/c1-4-9-5-6-11-7-10(9)8(2)3/h4-8H,1H2,2-3H3

InChI Key

BYRLNOCIDCLSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C=C

Origin of Product

United States

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